molecular formula C19H23Cl2N5O2S B2491976 N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189489-53-9

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2491976
CAS No.: 1189489-53-9
M. Wt: 456.39
InChI Key: GUVYHUIODFZJSF-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde under acidic conditions.

    Chlorination: The benzothiazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.

    Pyrazole Formation: The pyrazole ring is formed by reacting hydrazine with an appropriate β-diketone or β-ketoester.

    Coupling Reaction: The chlorinated benzothiazole and the pyrazole derivative are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Morpholine Introduction: The morpholine moiety is introduced through a nucleophilic substitution reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.

    Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including tuberculosis and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and exhibit similar biological activities.

    2-Aminobenzothiazoles: Known for their antimicrobial and anticancer properties.

    Benzothiazole-based antifungal agents: These compounds are structurally similar and are used to treat fungal infections.

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride stands out due to its unique combination of the benzothiazole, pyrazole, and morpholine moieties

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Synthesis

The compound features a pyrazole core substituted with a benzothiazole moiety and a morpholine group. The synthesis typically involves the reaction of 4-chloro-1,3-benzothiazole with ethyl and morpholine derivatives, followed by carboxylation to yield the final product. The synthesis pathway can be summarized as follows:

  • Formation of the pyrazole ring through condensation reactions.
  • Substitution reactions to introduce the benzothiazole and morpholine groups.
  • Carboxamide formation via acylation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . It has been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations. This is crucial as BRAF mutations are prevalent in various cancers, making this compound a candidate for targeted cancer therapy .

Table 1: Summary of Antitumor Activity

CompoundTargetIC50 (µM)Reference
N-(4-chloro-1,3-benzothiazol...)BRAF(V600E)50
Pyrazole Derivative XEGFR30
Pyrazole Derivative YAurora-A Kinase25

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This could be beneficial for treating conditions characterized by chronic inflammation .

Case Study: Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with N-(4-chloro-1,3-benzothiazol...) resulted in a reduction of nitric oxide (NO) production by approximately 60%, indicating strong anti-inflammatory effects .

Antibacterial and Antifungal Properties

The compound exhibits moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has shown antifungal activity against phytopathogenic fungi in laboratory settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzothiazole and pyrazole rings can significantly affect potency and selectivity.

Key Findings:

  • The presence of electron-withdrawing groups (like chlorine) enhances activity against cancer cell lines.
  • Morpholine substitution improves solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine on benzothiazoleIncreased antitumor activity
Morpholine substitutionEnhanced solubility
Variations in pyrazole ringAltered selectivity for targets

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S.ClH/c1-2-25-15(6-7-21-25)18(26)24(9-8-23-10-12-27-13-11-23)19-22-17-14(20)4-3-5-16(17)28-19;/h3-7H,2,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYHUIODFZJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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